molecular formula C18H26N2O2 B2588889 1-(Adamantan-1-yl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea CAS No. 1396707-21-3

1-(Adamantan-1-yl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea

Cat. No.: B2588889
CAS No.: 1396707-21-3
M. Wt: 302.418
InChI Key: LQFDNICBOMSWGJ-UHFFFAOYSA-N
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Description

1-(Adamantan-1-yl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea is a synthetic organic compound that features a unique combination of adamantane and furan moieties The adamantane structure is known for its rigidity and stability, while the furan ring adds aromaticity and potential reactivity

Preparation Methods

The synthesis of 1-(Adamantan-1-yl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea typically involves the following steps:

    Starting Materials: The synthesis begins with adamantane and 2,5-dimethylfuran.

    Formation of Intermediate: Adamantane is first functionalized to introduce a reactive group, such as an amine or halide. Similarly, 2,5-dimethylfuran is modified to introduce a suitable leaving group.

    Coupling Reaction: The functionalized adamantane and 2,5-dimethylfuran are then coupled under appropriate conditions to form the desired urea derivative. This step often involves the use of coupling reagents such as carbodiimides or isocyanates.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

1-(Adamantan-1-yl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form dihydrofuran derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: The adamantane moiety can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups. Halogenation and nitration are common substitution reactions.

    Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Scientific Research Applications

1-(Adamantan-1-yl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development. It may exhibit antiviral, antibacterial, or anticancer properties.

    Materials Science: The rigidity of the adamantane moiety and the reactivity of the furan ring make this compound useful in the design of novel materials, such as polymers and nanomaterials.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, providing a versatile platform for the development of new chemical entities.

Mechanism of Action

The mechanism of action of 1-(Adamantan-1-yl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea depends on its specific application:

    Biological Activity: In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The adamantane moiety can enhance membrane permeability, while the furan ring can participate in hydrogen bonding or π-π interactions.

    Materials Science: The compound’s rigidity and stability contribute to the mechanical properties of materials, while the furan ring can undergo further functionalization to introduce additional properties.

Comparison with Similar Compounds

Properties

IUPAC Name

1-(1-adamantyl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-11-3-16(12(2)22-11)10-19-17(21)20-18-7-13-4-14(8-18)6-15(5-13)9-18/h3,13-15H,4-10H2,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQFDNICBOMSWGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNC(=O)NC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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